molecular formula C20H20N2O2S B2616097 (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide CAS No. 1321787-77-2

(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide

Cat. No.: B2616097
CAS No.: 1321787-77-2
M. Wt: 352.45
InChI Key: IHPRRXSASZXUJO-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide typically involves the condensation of 3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-amine with 4-methylbenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the completion of the reaction, which is monitored by thin-layer chromatography (TLC). The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dichloromethane, and triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer activities. It has shown promising results in inhibiting the growth of certain cancer cell lines and pathogenic microorganisms.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer, bacterial infections, and fungal infections.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular processes such as DNA replication, protein synthesis, and cell signaling.

    Pathways Involved: It interferes with pathways related to cell cycle regulation, apoptosis, and oxidative stress, leading to the inhibition of cell proliferation and induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-chlorobenzamide: Similar structure but with a chlorine atom instead of a methyl group.

    (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide: Similar structure but with a nitro group instead of a methyl group.

    (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a methyl group.

Uniqueness

The uniqueness of (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-4-13-22-18-16(24-5-2)7-6-8-17(18)25-20(22)21-19(23)15-11-9-14(3)10-12-15/h4,6-12H,1,5,13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPRRXSASZXUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)C)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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